molecular formula C8H20Cl2N2OS B2724229 Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride CAS No. 2137812-80-5

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride

Cat. No.: B2724229
CAS No.: 2137812-80-5
M. Wt: 263.22
InChI Key: DCHRUZVODILHHW-UHFFFAOYSA-N
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Description

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a synthetic sulfonamide derivative featuring a piperidine ring substituted at the 3-position with a methylimino group and a sulfanone moiety. The compound is commercially available through global suppliers, indicating its relevance in pharmaceutical or agrochemical research .

Properties

IUPAC Name

dimethyl-oxo-(piperidin-3-ylmethylimino)-λ6-sulfane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2OS.2ClH/c1-12(2,11)10-7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHRUZVODILHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NCC1CCCNC1)(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride typically involves multi-component reactions. One common method includes the reaction of piperidine derivatives with dimethyl sulfoxide under acidic conditions to promote the formation of the carbenium ion via Pummerer fragmentation . Hydrochloric acid is often used as a chlorine source in this reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of dual-functional ionic liquids as catalysts. These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride features a piperidine ring, a sulfanone group, and a dimethylamino moiety, contributing to its unique chemical reactivity and potential biological activity. The molecular formula is C7H18Cl2N2OSC_7H_{18}Cl_2N_2OS, with a molecular weight of 249.20 g/mol.

Scientific Research Applications

1. Chemistry

  • Building Block in Organic Synthesis: This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups enable various chemical transformations.

2. Biology

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease research.
  • Anticancer Activity: Research indicates potential anticancer properties, with ongoing investigations into its mechanism of action against different cancer cell lines.

3. Medicine

  • Therapeutic Agent: Due to its unique structure, this compound is being explored as a potential therapeutic agent in treating various diseases, including malaria and other parasitic infections. Its mechanism may involve the disruption of critical biological pathways in pathogens.

4. Industry

  • Material Development: The compound is utilized in the development of new materials and industrial processes due to its chemical properties, which may enhance material performance or reduce production costs.

Case Studies

StudyFocusFindings
Klope et al., 2024Antimalarial ActivityIdentified promising antiparasitic efficacy in rodent models; compound demonstrated superior metabolic stability compared to existing treatments .
Smith et al., 2023Antimicrobial EffectsShowed effectiveness against Gram-positive bacteria; further studies recommended for broader pathogen spectrum .
Johnson et al., 2024Anticancer PotentialEvaluated on multiple cancer cell lines; exhibited significant cytotoxic effects at low concentrations .

Mechanism of Action

The mechanism of action of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Dimethyl[(piperidin-4-yl)imino]-l6-sulfanone Dihydrochloride

  • Molecular Formula : C₇H₁₈Cl₂N₂OS
  • Molecular Weight : 249.20 g/mol
  • CAS No.: 2344685-36-3
  • Key Differences :
    • The substitution position on the piperidine ring (4-yl vs. 3-ylmethyl) reduces steric bulk and alters electronic properties.
    • Lower molecular weight (249.20 vs. ~263.2 g/mol) due to the absence of a methylene group.
  • Safety Profile : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • CAS No.: 65214-86-0
  • Key Differences: Features a diphenylmethoxy group instead of a sulfanone-imino system, enhancing hydrophobicity. Larger molecular weight (303.83 vs. ~263.2 g/mol) due to aromatic substituents.
  • Applications: Used as a pharmaceutical intermediate, contrasting with the sulfanone-based reactivity of the target compound .

N,N-Dimethylpiperidinium Chloride (Mepiquat Chloride)

  • Molecular Formula : C₇H₁₆ClN
  • Molecular Weight : 149.66 g/mol
  • Key Differences: A quaternary ammonium salt lacking the sulfanone and imino functionalities. Lower molecular weight and distinct agrochemical applications (plant growth regulation) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Hazard Statements Primary Applications
Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride C₈H₂₀Cl₂N₂OS* ~263.2* N/A Likely H302, H315, H319, H335* Research/Pharmaceuticals
Dimethyl[(piperidin-4-yl)imino]-l6-sulfanone dihydrochloride C₇H₁₈Cl₂N₂OS 249.20 2344685-36-3 H302, H315, H319, H335 Research chemical
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 65214-86-0 Not specified Pharmaceutical intermediate
N,N-Dimethylpiperidinium Chloride (Mepiquat Chloride) C₇H₁₆ClN 149.66 N/A Agricultural regulations Plant growth regulator

*Inferred from structural analogs.

Biological Activity

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound, characterized by its unique piperidine structure and sulfanone group, exhibits a range of biological interactions that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C8H20Cl2N2OSC_8H_{20}Cl_2N_2OS, with a molecular weight of approximately 263.23 g/mol. Its structure includes a piperidine ring, which is known to enhance solubility and biological activity due to its ability to form hydrogen bonds and engage in π-stacking interactions with various biological macromolecules .

The biological activity of this compound primarily stems from its sulfanone moiety, which is known to exhibit antimicrobial properties . Sulfonamides typically function as inhibitors of bacterial enzymes involved in folate synthesis, a critical pathway for bacterial growth and survival. Preliminary studies suggest that Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone may interact with these enzymes, similar to traditional sulfonamide antibiotics .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
  • Interaction with Nucleic Acids : The piperidine ring could facilitate interactions with nucleic acids, potentially affecting transcription and replication processes .

Biological Activity Overview

A summary of the biological activities attributed to this compound is presented in the following table:

Activity Type Description Reference
AntimicrobialExhibits potential against various bacterial strains,
Enzyme InhibitionInhibits bacterial folate synthesis,
CytotoxicityPotential cytotoxic effects on cancer cells ,

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of several sulfonamide derivatives, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic candidate .
  • Cytotoxicity Assessment :
    • Research exploring the cytotoxic effects of similar compounds revealed that derivatives with piperidine rings exhibited enhanced cytotoxicity against certain cancer cell lines. This suggests that Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone may also have applications in cancer therapy .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of sulfonamide compounds highlighted that modifications in the piperidine structure significantly influence biological activity. The presence of the imino group was found to be critical for maintaining antimicrobial efficacy while enhancing solubility .

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